molecular formula C15H14N4O3S2 B2568541 4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole CAS No. 2380180-02-7

4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B2568541
CAS No.: 2380180-02-7
M. Wt: 362.42
InChI Key: NHXUYYYXCFJMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a benzothiadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including solvent selection, temperature control, and catalyst efficiency, is crucial to achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c20-24(21,14-5-1-4-13-15(14)18-23-17-13)19-8-11(9-19)10-22-12-3-2-6-16-7-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXUYYYXCFJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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